molecular formula C7H7NO3S B12119710 N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide CAS No. 73021-84-8

N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide

Cat. No.: B12119710
CAS No.: 73021-84-8
M. Wt: 185.20 g/mol
InChI Key: NDLQEBVURWOHCQ-UHFFFAOYSA-N
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Description

N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound consists of a cyclohexadienone ring with a methanesulfonamide group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide typically involves the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve maintaining the temperature at around 0°C to 5°C to ensure the stability of the intermediate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also helps in minimizing human error and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and industrial applications .

Scientific Research Applications

N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinone derivatives.

    Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This can result in the disruption of cellular processes and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of topoisomerase enzymes and the activation of caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
  • N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
  • N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides

Uniqueness

N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide is unique due to its specific methanesulfonamide group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable reagent in various chemical and biological applications .

Properties

CAS No.

73021-84-8

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide

InChI

InChI=1S/C7H7NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5H,1H3

InChI Key

NDLQEBVURWOHCQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N=C1C=CC(=O)C=C1

Origin of Product

United States

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